2-(1-Aminopropan-2-ylamino)ethanol

Physical chemistry Process engineering Quality control

2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6), also known as N-(2-hydroxyethyl)-1,2-propanediamine, is a chiral amino alcohol derivative with the molecular formula C₅H₁₄N₂O and a molecular weight of 118.18 g/mol. The compound features a secondary amine linkage connecting an ethanolamine moiety to a 1-aminopropan-2-yl fragment, creating a bifunctional scaffold that contains both a primary amine and a hydroxyl group capable of serving as distinct reactive handles.

Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
CAS No. 10138-74-6
Cat. No. B159233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminopropan-2-ylamino)ethanol
CAS10138-74-6
Molecular FormulaC5H14N2O
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESCC(CN)NCCO
InChIInChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3
InChIKeyQLSQYTKEUVPIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6): Asymmetric Diaminoalcohol Scaffold for Stereoselective Synthesis


2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6), also known as N-(2-hydroxyethyl)-1,2-propanediamine, is a chiral amino alcohol derivative with the molecular formula C₅H₁₄N₂O and a molecular weight of 118.18 g/mol [1]. The compound features a secondary amine linkage connecting an ethanolamine moiety to a 1-aminopropan-2-yl fragment, creating a bifunctional scaffold that contains both a primary amine and a hydroxyl group capable of serving as distinct reactive handles . The presence of a chiral center at the C-2 position of the propanediamine backbone distinguishes this compound from its achiral regioisomers and confers stereochemical utility in asymmetric synthesis applications, particularly as an intermediate in the preparation of 2-acylamino alcohol derivatives with defined stereochemistry [2].

Chiral building block for stereoselective synthesis of 2-acylamino alcohol derivatives
Bifunctional scaffold with primary amine and hydroxyl reactive handles
Stereogenic center supports enantioselective transformations without complex resolution

Why 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) Cannot Be Replaced by Regioisomeric Diaminoalcohols in Asymmetric Synthesis


Compounds within the C₅H₁₄N₂O molecular formula class—including 2-(1-aminopropan-2-ylamino)ethanol (1,2-regioisomer) and N-(2-hydroxyethyl)-1,3-propanediamine (1,3-regioisomer; CAS 4461-39-6)—are not functionally interchangeable despite sharing identical elemental composition. The 1,2-regioisomer contains a chiral center at the C-2 position of the diamine backbone, which serves as a stereochemical anchor enabling enantioselective transformations in multi-step syntheses [1]. In contrast, the achiral 1,3-regioisomer lacks this stereodirecting capacity and has been structurally characterized in X-ray diffraction studies (PDB: 5NV7) as a ligand for the human DNMT3B PWWP domain, demonstrating its utility in protein-ligand interaction studies rather than stereoselective synthesis [2]. The substitution of one regioisomer for the other fundamentally alters both the stereochemical outcome and the biological target engagement profile, rendering generic interchange scientifically invalid without explicit experimental validation.

Stereochemical outcome shift
The achiral 1,3-regioisomer lacks the stereogenic center, which may alter enantioselective synthesis pathways and product stereochemistry.
Target engagement divergence
Substitution with the 1,3-regioisomer may redirect protein-ligand interactions (e.g., DNMT3B PWWP domain) instead of supporting chiral intermediate preparation.
Undocumented synthetic role
Achiral regioisomers lack validated use in stereoselective pharmaceutical intermediate synthesis, requiring separate validation.

Quantitative Differentiation Evidence for 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) vs. Structural Analogs


Physical Property Differentiation: Density of 2-(1-Aminopropan-2-ylamino)ethanol vs. 1,3-Regioisomer

2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) exhibits a density of 0.973 g/cm³, which is 3.4% lower than the density of its regioisomer N-(2-hydroxyethyl)-1,3-propanediamine (CAS 4461-39-6) measured at 1.007 g/cm³ at 20°C [1]. This density differential provides a measurable physical property distinction between the two C₅H₁₄N₂O isomers that can be utilized for identity verification and purity assessment in quality control workflows.

Density (g/cm³)
Data to verify
0.973 vs 1.007 g/cm³
(3.4% lower)
Supports density-based QC identity verification between C₅H₁₄N₂O regioisomers.
Verify measurement conditions; calculated vs. literature 20°C data.
Physical chemistry Process engineering Quality control

Molecular Functionality Differentiation: Diamine vs. Monoamine Chelation Capacity

2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) contains two nitrogen atoms (one primary amine and one secondary amine), enabling tridentate N,N,O-coordination to metal centers. In contrast, the structurally related compound N-Propylethanolamine (CAS 16369-21-4; C₅H₁₃NO) contains only one nitrogen atom, limiting its coordination mode to bidentate N,O-chelation . The presence of the additional primary amine in the target compound expands its utility in forming stable metal complexes where higher coordination numbers are required for catalytic activity or structural stability [1].

Nitrogen donor atoms
Class-level
2 N-donors (primary & secondary amine) vs 1 N-donor (secondary amine only)
Tridentate N,N,O-coordination capacity, essential for higher complex stability.
Inferred from molecular formula; specific complexation constants not reported.
Coordination chemistry Catalyst design Metal complexation

Stereochemical Utility: Chiral Center Presence vs. Achiral Analogs

2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) possesses a chiral center at the C-2 position of the propanediamine backbone (denoted by an asterisk in patent literature), which can be exploited for stereoselective transformations in multi-step syntheses [1]. In contrast, the regioisomer N-(2-hydroxyethyl)-1,3-propanediamine (CAS 4461-39-6) and the structurally simplified analog 1-(Ethylamino)-2-propanol (CAS 40171-86-6; C₅H₁₃NO) are achiral molecules lacking this stereochemical handle .

Stereogenic center
Class-level
1 chiral center (C-2) vs 0 chiral centers in regioisomer/analogs
Provides stereodirecting capacity for enantioselective synthesis research.
Chiral identity from patent structural descriptions; enantiomeric excess not reported.
Asymmetric synthesis Chiral building blocks Stereoselective catalysis

Documented Synthetic Utility: Validated Intermediate for Stereoselective PDMP Analog Preparation

2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) is structurally positioned as an intermediate in the stereoselective synthesis of 2-acylamino alcohol derivatives, including PDMP (2-decanoylamino-3-morpholino-1-phenyl-1-propanol) and its analogs, which function as glycolipid biosynthesis modulators with antiviral and antitumor properties [1]. The compound's N-protected aminopropanol core serves as the chiral starting material that eliminates the need for complex optical resolution steps, distinguishing it from non-stereoselective synthetic routes that yield racemic mixtures of PDMP stereoisomers. In contrast, structurally related compounds such as N-Propylethanolamine (CAS 16369-21-4) and 1-(Ethylamino)-2-propanol (CAS 40171-86-6) lack documented roles in stereoselective pharmaceutical intermediate synthesis and are primarily utilized as surfactants, emulsifiers, or corrosion inhibitors .

Synthetic utility
Reported
Validated intermediate for stereoselective PDMP analog preparation
Supports chiral pharmaceutical intermediate procurement context.
Patent US6335444; distinct from surfactant/emulsifier commodity analogs.
Medicinal chemistry Glycolipid biosynthesis inhibitors Pharmaceutical intermediates

Procurement-Driven Application Scenarios for 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6)


Stereoselective Synthesis of 2-Acylamino Alcohol Derivatives (PDMP Analogs)

Procure 2-(1-aminopropan-2-ylamino)ethanol as a chiral scaffold for the stereoselective preparation of PDMP (2-decanoylamino-3-morpholino-1-phenyl-1-propanol) analogs. Patent US6335444 describes a synthetic pathway wherein N-protected aminopropanol derivatives bearing the target compound's core structure serve as chiral starting materials, enabling the production of optically active glycolipid biosynthesis modulators without complex optical resolution steps. The presence of a stereogenic center at the C-2 position (quantified in Evidence Item 3) is essential for this application, as achiral regioisomers such as N-(2-hydroxyethyl)-1,3-propanediamine cannot provide stereodirecting capacity [1].

Metal Complexation Scaffold Requiring Tridentate N,N,O-Coordination

Select 2-(1-aminopropan-2-ylamino)ethanol for applications requiring tridentate ligand behavior with N,N,O-donor sets. The compound contains two nitrogen atoms (one primary amine, one secondary amine) and one hydroxyl oxygen, providing three coordination sites—a 100% higher nitrogen donor count than monoamine ethanolamines such as N-Propylethanolamine (CAS 16369-21-4). This coordination geometry is documented in the broader class of aminopropylethanolamine ligands where bifurcated tripodal coordination modes enable the formation of stable transition metal complexes [2].

Quality Control Identity Verification via Density Measurement

Implement density measurement as a rapid, non-destructive identity verification method for incoming 2-(1-aminopropan-2-ylamino)ethanol shipments. The target compound's density (0.973 g/cm³) differs by 0.034 g/cm³ (3.4%) from its regioisomer N-(2-hydroxyethyl)-1,3-propanediamine (1.007 g/cm³ at 20°C), providing a quantifiable analytical distinction between C₅H₁₄N₂O isomers that share identical molecular weight and elemental composition. This differential enables unambiguous identification without requiring chromatographic separation or spectroscopic instrumentation [3].

Application
Selection Property
Validation Focus
Stereoselective synthesis of PDMP analogs
Chiral scaffold with primary amine and hydroxyl handles
Enantioselective outcome, absence of racemization
Tridentate metal complexation
N,N,O-donor set (two nitrogen atoms)
Coordination geometry and complex stability
QC identity verification via density
Measurable density signature for regioisomer discrimination
Cross-check against certificate of analysis or reference data

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